2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Brand Name: Vulcanchem
CAS No.: 54620-79-0
VCID: VC5087555
InChI: InChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2
SMILES: C1CC(C2=CC=CC=C2NC1)O
Molecular Formula: C10H13NO
Molecular Weight: 163.22

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

CAS No.: 54620-79-0

Cat. No.: VC5087555

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol - 54620-79-0

Specification

CAS No. 54620-79-0
Molecular Formula C10H13NO
Molecular Weight 163.22
IUPAC Name 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Standard InChI InChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2
Standard InChI Key DNCKQRQKWJCPMQ-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2NC1)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . Its structure comprises a benzene ring fused to a partially saturated azepine ring, with the hydroxyl group at position 5. The compound’s stereochemistry and conformational flexibility are influenced by the azepine ring’s puckering, which affects its interactions with biological targets .

Key Structural Features:

  • Benzannulated azepine core: Provides rigidity and aromaticity, enhancing binding affinity to hydrophobic pockets in proteins.

  • Hydroxyl group at position 5: Introduces hydrogen-bonding capability, critical for receptor-ligand interactions .

  • Partial saturation: Reduces ring strain compared to fully unsaturated analogs, improving synthetic accessibility .

Table 1: Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-ol

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors2 (N and O atoms)
Rotatable Bonds0
Topological Polar Surface Area32.7 Ų

The compound’s solubility is expected to be moderate in polar solvents like ethanol or dimethyl sulfoxide (DMSO) due to the hydroxyl group, while its lipophilicity (logP ~1.8) suggests moderate membrane permeability .

Synthetic Methodologies

Mizoroki-Heck Coupling and Ring-Closing Metathesis

A general strategy for synthesizing benzazepine derivatives involves Mizoroki-Heck coupling followed by ring-closing metathesis (RCM). For example, 2-iodoanilines can be coupled with allylic alcohols to form (E)-(2-allylamino)cinnamyl alcohols, which undergo RCM using Grubbs II catalyst to yield 5-amino-2,5-dihydro-1H-benzo[b]azepines . Adapting this method for 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol would require introducing a hydroxyl group via oxidation or hydroxylation at position 5.

Table 2: Optimization of RCM Conditions for Benzazepine Synthesis

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)
1105069
2105070
32.56058
456081

Functional Group Interconversion

The hydroxyl group at position 5 could be introduced via:

  • Epoxidation and acid-catalyzed ring opening: Using m-chloroperbenzoic acid (mCPBA) followed by hydrolysis.

  • Sharpless asymmetric dihydroxylation: To achieve enantioselective hydroxylation .

Pharmacological Applications

Dopamine Receptor Modulation

Structurally related benzazepines, such as 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol, exhibit high affinity for dopamine D1 receptors (Ki = 1.2 nM) . The hydroxyl group at position 7 in these analogs forms critical hydrogen bonds with serine residues in the receptor’s binding pocket. By analogy, the 5-hydroxyl group in 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol may interact similarly with neurotransmitter receptors, though its exact target profile remains unexplored.

Vasopressin Antagonism

Mozavaptan, a 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, is a nonpeptide vasopressin V2-receptor antagonist used to treat hyponatremia . The amino and hydroxyl groups in such compounds are essential for binding to the receptor’s hydrophilic subpocket.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The hydroxyl proton typically appears as a broad singlet at δ 4.8–5.2 ppm. Protons on the azepine ring resonate between δ 2.5–3.5 ppm (saturated CH₂ groups) and δ 6.5–7.5 ppm (aromatic protons) .

  • ¹³C NMR: The hydroxyl-bearing carbon (C5) appears at δ 70–75 ppm, while aromatic carbons range from δ 115–135 ppm .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra typically show a [M+H]⁺ peak at m/z 164.1, consistent with the molecular weight of 163.22 g/mol .

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